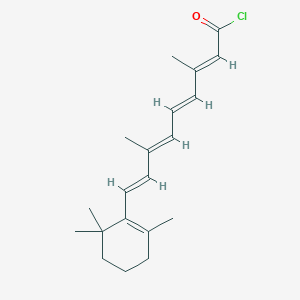
retinoyl chloride
概要
説明
Retinoic acid chloride is a derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in various biological processes, including embryonic development, cell differentiation, and immune function . Retinoic acid chloride, being a reactive intermediate, is primarily used in organic synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions: Retinoic acid chloride can be synthesized by reacting retinoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{Retinoic Acid} + \text{SOCl}_2 \rightarrow \text{Retinoic Acid Chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: While specific industrial methods for producing retinoic acid chloride are not widely documented, the process generally involves large-scale reactions using thionyl chloride or oxalyl chloride under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Retinoic acid chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, retinoic acid chloride hydrolyzes to form retinoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the acid chloride.
Major Products:
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Thioesters: Formed by reacting with thiols.
Retinoic Acid: Formed by hydrolysis.
科学的研究の応用
Retinoic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As a reactive intermediate, it is used to synthesize various retinoid derivatives with potential therapeutic applications.
Biological Studies: It is used to modify proteins and other biomolecules to study their functions and interactions.
Pharmaceutical Research: Retinoic acid derivatives are investigated for their potential in treating skin conditions, cancers, and other diseases.
作用機序
Retinoic acid chloride exerts its effects primarily through its conversion to retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus . These receptors function as ligand-activated transcription factors, regulating the expression of genes involved in cell differentiation, proliferation, and apoptosis . The binding of retinoic acid to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .
類似化合物との比較
Retinoic Acid: The parent compound, essential for embryonic development and immune function.
Retinol: The alcohol form of vitamin A, used in skincare products for its anti-aging properties.
Retinal: The aldehyde form of vitamin A, crucial for vision.
Retinoate Derivatives: Synthetic derivatives with improved stability and reduced toxicity.
Uniqueness: Retinoic acid chloride is unique due to its high reactivity, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions allows for the creation of a wide range of retinoid compounds with diverse biological activities .
特性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWAFSRXIGEEKA-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-60-4 | |
| Record name | Vitamin A acid chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin A acid chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



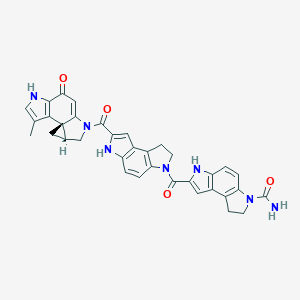

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)

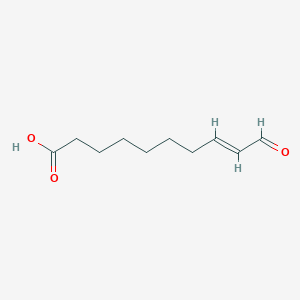
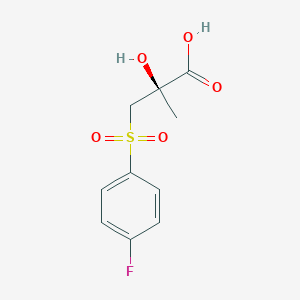
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

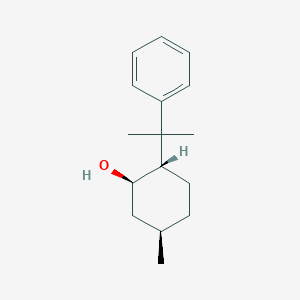
![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
